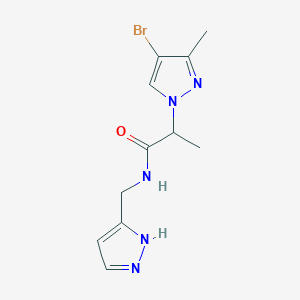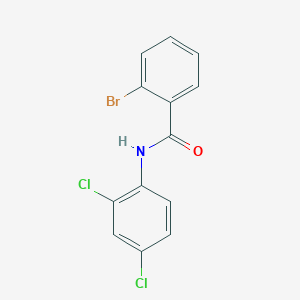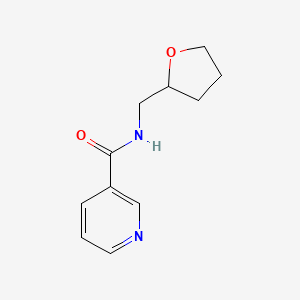![molecular formula C23H22N4O3 B10977681 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10977681.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves multiple steps. One common method includes the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized by reacting 5-methoxyindole with an appropriate alkylating agent under controlled conditions.
Formation of the Pyridazinone Derivative: The pyridazinone derivative is synthesized by reacting 3-phenylpyridazine with an appropriate oxidizing agent.
Coupling Reaction: The final step involves coupling the indole derivative with the pyridazinone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyridazinone moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or pyridazinone derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling.
Pathways: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its combined indole and pyridazinone structures, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-30-18-7-8-21-19(13-18)17(14-25-21)11-12-24-22(28)15-27-23(29)10-9-20(26-27)16-5-3-2-4-6-16/h2-10,13-14,25H,11-12,15H2,1H3,(H,24,28) |
InChI Key |
RWDRIMQHXCVVSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide](/img/structure/B10977614.png)
![2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B10977615.png)
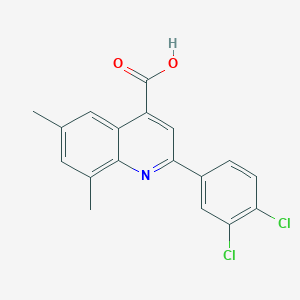
![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B10977621.png)
![N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10977624.png)
![N-(4-phenylbutan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10977625.png)

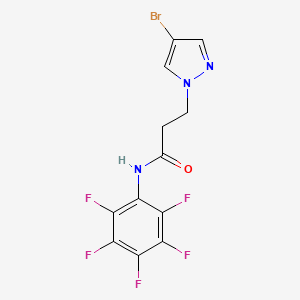
![(1-methyl-4-nitro-1H-pyrazol-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10977649.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B10977655.png)
